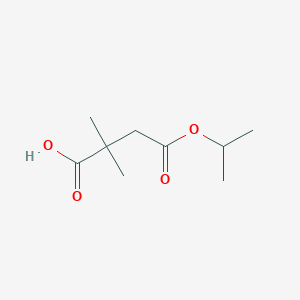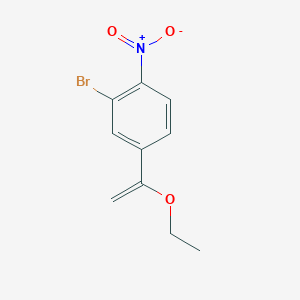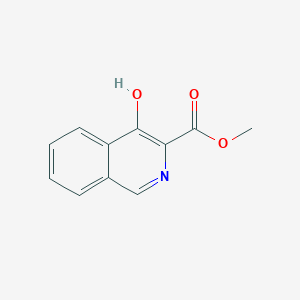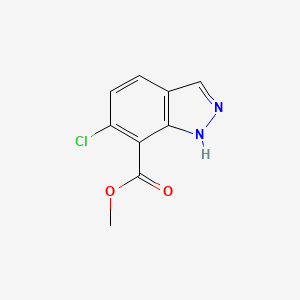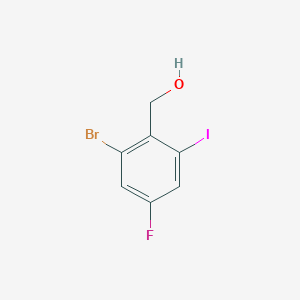
1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol
Overview
Description
“1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol” is a chemical compound with the molecular formula C11H12BrF2NO . It has a molecular weight of 292.12 g/mol . This compound is part of the phenylpiperidines class of compounds, which are known for their unique biochemical properties .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring bound to a phenyl group . The InChI code for this compound is InChI=1S/C11H12BrF2NO/c12-7-5-9(13)11(14)10(6-7)15-3-1-8(16)2-4-15/h5-6,8,16H,1-4H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 292.12 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The exact mass is 291.00703 g/mol, and the monoisotopic mass is also 291.00703 g/mol .Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
The compound 1-(5-Bromo-2,3-difluorophenyl)piperidin-4-ol is closely related to arylcycloalkylamines, which are significant in the development of ligands for D2-like receptors, indicative of its potential in creating antipsychotic agents. Studies have shown that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D2-like receptors. This indicates a promising avenue for the synthesis of new therapeutic compounds targeting neurological disorders, such as schizophrenia and Parkinson's disease, by exploring the contributions of pharmacophoric groups to the selectivity and potency at these receptors (Sikazwe et al., 2009).
Antineoplastic Potential
The structure of this compound could be theoretically related to compounds showing promising antineoplastic properties. For instance, a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones were discovered and developed as potential antineoplastic agents, demonstrating excellent cytotoxic properties, often surpassing contemporary anticancer drugs. These compounds exhibit tumour-selective toxicity, act as modulators of multi-drug resistance, and show promising antimalarial and antimycobacterial properties, highlighting the potential of structurally similar compounds for further evaluation as antineoplastic drug candidates (Hossain et al., 2020).
Catalytic Applications in Synthesis
The compound's structural framework is also relevant to the synthesis of complex molecules. For example, the use of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones demonstrates the versatility of related structures in medicinal chemistry and pharmaceutical industries. The review of synthetic pathways employing diversified catalysts for the development of pyrano[2,3-d]pyrimidine scaffolds underlines the compound's potential utility in facilitating the synthesis of lead molecules for therapeutic applications (Parmar et al., 2023).
Psychoactive Substance Analysis
Furthermore, the study of compounds like this compound contributes to understanding the structure-activity relationships (SAR) of psychoactive substances. For instance, an analysis of MT-45, a novel psychoactive substance, underscores the importance of such structural investigations in predicting the desired and unwanted effects of new psychoactive compounds, potentially guiding the development of safer therapeutic agents with minimized adverse effects (Siddiqi et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as oxidoreductase
Mode of Action
For instance, similar compounds have been shown to participate in Suzuki–Miyaura cross-coupling reactions, a type of carbon–carbon bond-forming reaction .
Biochemical Pathways
Based on its potential targets, it may influence pathways related to oxidation-reduction processes .
Properties
IUPAC Name |
1-(5-bromo-2,3-difluorophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO/c12-7-5-9(13)11(14)10(6-7)15-3-1-8(16)2-4-15/h5-6,8,16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUKDTLLOYXYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C(=CC(=C2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246870 | |
| Record name | 4-Piperidinol, 1-(5-bromo-2,3-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704067-19-5 | |
| Record name | 4-Piperidinol, 1-(5-bromo-2,3-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinol, 1-(5-bromo-2,3-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301246870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1381204.png)



